D-Alanine,propyl ester(9ci)

Description

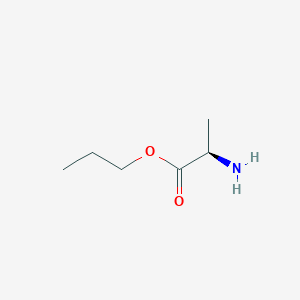

Chemical Identity: D-Alanine, propyl ester (CAS No. 104055-32-5) is an ester derivative of D-alanine, where the carboxylic acid group is substituted with a propyl ester moiety.

For example, propyl laurate and isopropyl laurate exhibit distinct retention times despite near-identical mass spectra .

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

propyl (2R)-2-aminopropanoate |

InChI |

InChI=1S/C6H13NO2/c1-3-4-9-6(8)5(2)7/h5H,3-4,7H2,1-2H3/t5-/m1/s1 |

InChI Key |

GSMUZACKUHJQDP-RXMQYKEDSA-N |

Isomeric SMILES |

CCCOC(=O)[C@@H](C)N |

Canonical SMILES |

CCCOC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Alanine, propyl ester (9CI) can be synthesized through the esterification of D-Alanine with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: Industrial production of D-Alanine, propyl ester (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: D-Alanine, propyl ester (9CI) undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield D-Alanine and propanol.

Oxidation: The amino group can be oxidized to form corresponding oxo compounds.

Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

Hydrolysis: D-Alanine and propanol.

Oxidation: Corresponding oxo compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: D-Alanine, propyl ester (9CI) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various amino acid derivatives and peptides .

Biology: In biological research, D-Alanine, propyl ester (9CI) is used to study enzyme-substrate interactions and the role of D-Alanine in metabolic pathways .

Industry: In the industrial sector, D-Alanine, propyl ester (9CI) is used in the production of biodegradable plastics and as an additive in food products to enhance flavor and nutritional value .

Mechanism of Action

The mechanism of action of D-Alanine, propyl ester (9CI) involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed to release D-Alanine, which then participates in various metabolic processes. D-Alanine is known to be involved in the synthesis of peptidoglycan, a key component of bacterial cell walls . The ester form allows for easier transport and uptake in biological systems, enhancing its effectiveness .

Comparison with Similar Compounds

Structural Isomers: Propyl vs. Isopropyl Esters

- Key Differences :

- Retention Time : Propyl esters (e.g., propyl laurate) elute earlier in gas chromatography compared to isopropyl isomers due to differences in branching .

- Mass Spectrometry : While both isomers produce a McLafferty fragment ion at m/z 102, propyl esters show a fragment at m/z 183 (loss of C₃H₇O), whereas isopropyl esters may exhibit alternative fragmentation pathways .

- Relevance to D-Alanine Esters: D-Alanine, isopropyl ester (CAS No. 125511-26-4) would likely display similar chromatographic and spectral distinctions from the propyl variant, impacting analytical identification .

Alanine Esters with Different Alkyl Chains

- Ethyl Esters: Ethyl 2-aminopropanoate (CAS No. 17344-99-9) has a shorter alkyl chain, leading to higher volatility and lower lipophilicity compared to the propyl ester. This could reduce its persistence in biological systems .

- Pentyl Esters: Fluorinated pentyl esters (e.g., D-Alanine, N-(3-fluoro-4-trifluoromethylbenzoyl)-, pentyl ester, CAS No. 42-860-0) exhibit enhanced stability and hydrophobicity due to fluorine substituents, making them suitable for specialized applications like fluoropolymer synthesis .

Fluorinated vs. Non-Fluorinated Alanine Esters

- Fluorinated Derivatives: Compounds like D-Alanine, N-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-, 1-methylpropyl ester (CAS No. 93080-42-3) demonstrate increased resistance to enzymatic degradation and higher thermal stability due to strong C-F bonds. These properties are critical in industrial coatings or surfactants .

Data Tables

Table 1: Comparative Properties of Alanine Esters

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing D-Alanine, propyl ester (9CI), and how can its purity be validated?

- Methodological Answer : The synthesis typically involves esterification of D-alanine with propanol under acidic or enzymatic catalysis. For example, analogous procedures for ethyl esters (e.g., D-Ala-OEt in ) use activated amino acids and alcohol in the presence of coupling agents like DCC (dicyclohexylcarbodiimide). Purity validation requires HPLC with chiral columns to confirm enantiomeric integrity and NMR (1H/13C) to verify ester bond formation and absence of byproducts. Mass spectrometry (MS) can corroborate molecular weight .

Q. How does the propyl ester group influence the solubility and stability of D-Alanine in different solvents?

- Methodological Answer : The propyl ester increases lipophilicity, enhancing solubility in organic solvents (e.g., dichloromethane, ethyl acetate) but reducing aqueous solubility. Stability studies should compare hydrolysis rates in buffers (pH 2–10) and organic matrices. For instance, methyl esters ( ) hydrolyze faster under alkaline conditions, while propyl esters may exhibit delayed degradation due to steric hindrance. Monitor via UV spectroscopy or LC-MS to track ester bond cleavage .

Advanced Research Questions

Q. What experimental strategies minimize racemization during the synthesis of D-Alanine, propyl ester (9CI)?

- Methodological Answer : Racemization is pH- and temperature-dependent. Use low-temperature reactions (<0°C) and mild acidic conditions (e.g., HCl in dioxane) to protonate the α-amino group, preventing base-catalyzed inversion. Chiral GC or polarimetry can quantify enantiomeric excess. For example, highlights strict temperature control during dipeptide synthesis to preserve stereochemistry. Enzymatic methods (e.g., lipases) may also retain chirality .

Q. How can computational modeling predict the interaction of D-Alanine, propyl ester (9CI) with D-aminopeptidases or other enzymes?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can model binding affinities to enzymes like D-aminopeptidase. Use the ester’s 3D structure (e.g., NIST’s data in ) to parameterize force fields. Compare with experimental kinetics (e.g., Km/Vmax from enzymatic assays ) to validate predictions. ’s study on D-peptide polymerization provides a framework for enzyme-substrate interaction analysis .

Q. What role do D-Alanine esters play in bacterial cell wall biosynthesis, and how can mutants inform this mechanism?

- Methodological Answer : In Lactobacillus casei (), D-alanine esters are incorporated into lipoteichoic acid (LTA) via ATP-dependent ligases. Mutants deficient in ester content show defective cell separation and morphology. Use gene knockout strains and HPLC-MS to quantify ester incorporation. Compare wild-type vs. mutant LTA profiles to elucidate biosynthetic pathways and physiological roles of D-alanine modifications .

Data Contradictions and Resolution

Q. Conflicting reports on ester stability in acidic vs. alkaline conditions: How to resolve discrepancies?

- Methodological Answer : Contradictions may arise from solvent choice or catalytic impurities. Replicate hydrolysis experiments under controlled conditions (e.g., 0.1 M HCl vs. NaOH at 37°C) with LC-MS/MS to identify degradation products. Cross-reference with NIST’s stability data ( ) and adjust reaction matrices (e.g., buffer ionic strength) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.